[3-(aminomethyl)phenyl]phosphonic acid hydrobromide
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Overview
Description
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is a versatile chemical compound used in various scientific research fields. Its applications range from drug discovery to material science, making it an essential tool for understanding complex biological processes and developing innovative technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide typically involves the reaction of 3-(aminomethyl)phenylphosphonic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrobromide salt. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have diverse applications in research and industry .
Scientific Research Applications
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(aminomethyl)phenyl]phosphonic acid hydrobromide include:
1-aminoalkylphosphonic acids: These compounds have similar structures and chemical properties.
Phosphonic acid quaternary ammonium salts: These compounds share similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable tool in various research fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[3-(aminomethyl)phenyl]phosphonic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.BrH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSTSVATLNPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)CN.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrNO3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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